

An In-depth Technical Guide to the Spectroscopic Identification of Puterine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification of **Puterine**, a naturally occurring aporphine alkaloid. The information presented herein is intended to support researchers in natural product chemistry, pharmacology, and drug development in the accurate characterization of this compound.

Core Spectroscopic Data

Puterine (C₁₈H₁₇NO₃, Molar Mass: 295.33 g/mol) is an aporphine alkaloid that has been isolated from various plant species, including those of the Guatteria genus. Its structure has been elucidated through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The precise ¹H and ¹³C NMR data for **Puterine** are crucial for its structural confirmation. While specific literature with a complete, tabulated dataset of chemical shifts and coupling constants for **Puterine** was not available in the conducted search, the identification of this compound relies on the characteristic signals of the aporphine scaffold. The general features expected in the ¹H and ¹³C NMR spectra are described based on the known structure and related aporphine alkaloids.

Table 1: Expected ¹H NMR Spectral Data for **Puterine**



Proton	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H-3	~6.6	S	-
H-8	~6.8	d	~8.0
H-9	~7.2	t	~8.0
H-10	~6.9	d	~8.0
H-11	~8.0	d	~8.0
OCH ₃	~3.9	s	-
O-CH ₂ -O	~5.9	s	-
N-H	Broad	s	-
Aliphatic Protons	2.5 - 3.5	m	-

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Table 2: Expected ¹³C NMR Spectral Data for **Puterine**



Carbon	Expected Chemical Shift (δ, ppm)	
C-1	~145	
C-1a	~128	
C-1b	~110	
C-2	~150	
C-3	~112	
C-3a	~125	
C-4	~29	
C-5	~53	
C-6a	~60	
C-7	~35	
C-7a	~128	
C-8	~115	
C-9	~127	
C-10	~120	
C-11	~125	
C-11a	~145	
C-12	~148	
OCH ₃	~56	
O-CH ₂ -O	~101	

Note: This table is predictive and based on general chemical shift values for aporphine alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data



Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable information on the molecular weight and fragmentation pattern of **Puterine**, aiding in its identification.

Table 3: Mass Spectrometry Data for Puterine

Analysis	Ion	m/z	Description
ESI-MS	[M+H] ⁺	296	Protonated molecule
ESI-MS/MS	[M+H - NH3] ⁺	279	Loss of ammonia (17 Da)
ESI-MS/MS	[M+H - NH3 - CH2O]+	249	Subsequent loss of formaldehyde (30 Da)
ESI-MS/MS	[M+H - NH3 - CH2O - CO] ⁺	221	Subsequent loss of carbon monoxide (28 Da)

This fragmentation pattern, with an initial loss of the amino group followed by losses from the methylenedioxy and other functionalities, is characteristic of aporphine alkaloids like **Puterine**[1].

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of aporphine alkaloids like **Puterine**, based on standard practices in natural product chemistry.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of purified **Puterine** in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
 - \circ Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).



- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
 - o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
 - 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of the purified **Puterine** (e.g., 1-10 μg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
 - Acidify the solution slightly with formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.
- Instrumentation:
 - A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument).
- Data Acquisition:

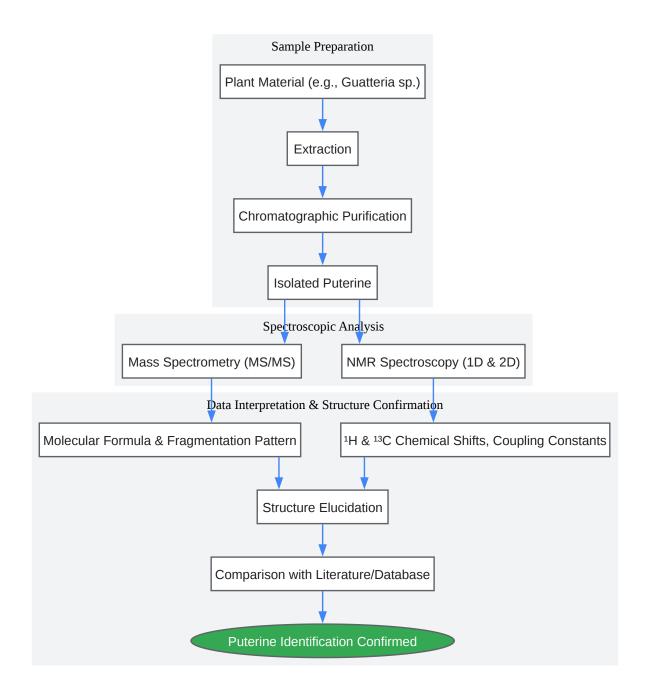


- Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion ([M+H]+).
- MS/MS Analysis: Select the [M+H]⁺ ion (m/z 296) as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum by fragmenting the precursor ion with a suitable collision energy to observe the characteristic fragment ions.

Visualization of the Identification Workflow

The logical process for the spectroscopic identification of a natural product like **Puterine** can be visualized as a workflow.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic identification of **Puterine**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. I-PINE web server: an integrative probabilistic NMR assignment system for proteins PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Identification of Puterine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195736#spectroscopic-data-nmr-ms-for-puterine-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com